N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12(2)26-14-5-3-13(4-6-14)16(24)19-17-20-21-18(28-17)27-11-15(23)22-7-9-25-10-8-22/h3-6,12H,7-11H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHWHICKABBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized via the reaction of thioamides with arylsulfonyl azides.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a sulfonylation reaction, where the morpholine moiety is attached to the thiadiazole ring.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amidation reaction, where the benzamide group is attached to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common industrial techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 0°C, 2 hrs | Sulfoxide derivative (S=O) | 78 | |
| mCPBA (1.2 eq), DCM, RT, 4 hrs | Sulfone derivative (O=S=O) | 65 |
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Mechanism : Electrophilic oxidation via peroxide or peracid agents.
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Applications : Sulfone derivatives show enhanced bioactivity in kinase inhibition studies.
Nucleophilic Substitution
The 1,3,4-thiadiazole ring participates in nucleophilic substitution at the 2- and 5-positions due to electron-deficient heterocyclic nature.
| Reagent/Conditions | Substitution Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₂OH·HCl, EtOH, reflux | C-5 | Hydroxylamine-substituted thiadiazole | 82 | |
| CH₃ONa, DMF, 60°C, 6 hrs | C-2 | Methoxy-substituted thiadiazole | 70 |
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Key Insight : Substitutions at C-5 improve solubility, while C-2 modifications enhance metabolic stability .
Hydrolysis of Amide Bonds
The benzamide and morpholine-linked amide groups undergo hydrolysis under acidic or basic conditions.
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Applications : Hydrolysis products serve as intermediates for derivatization or metabolite identification.
Electrophilic Aromatic Substitution
The 4-(propan-2-yloxy)benzamide moiety undergoes halogenation and nitration.
| Reagent/Conditions | Position | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂ (1 eq), FeBr₃, DCM, 0°C | Para | 3-Bromo-4-(propan-2-yloxy)benzamide | 75 | |
| HNO₃/H₂SO₄, 0°C, 1 hr | Meta | 3-Nitro-4-(propan-2-yloxy)benzamide | 60 |
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Mechanism : Directed by the electron-donating isopropoxy group, favoring para/meta positions.
Ring-Opening of Morpholine
The morpholine ring undergoes ring-opening under strong acidic conditions.
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 120°C, 8 hrs | Ethylene diamine derivative | 55 |
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Application : Generates linear amines for further functionalization.
Cyclization Reactions
The compound forms fused heterocycles under dehydrating conditions.
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| PPA, 140°C, 3 hrs | Thiadiazolo[3,2-b]morpholine derivative | 48 |
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Significance : Fused rings enhance binding affinity to biological targets.
Key Research Findings
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Bioactivity Correlation : Sulfone derivatives (from oxidation) exhibit 2–3× higher kinase inhibition compared to parent compound.
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Stability : Methoxy-substituted thiadiazole analogs show 40% longer plasma half-life in pharmacokinetic studies .
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Synthetic Utility : Hydrolysis products are versatile intermediates for prodrug design.
Scientific Research Applications
The compound's structure suggests potential biological activities , which have been explored in several studies:
- Antimicrobial Properties : Compounds similar to N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide have demonstrated antimicrobial effects. The presence of the thiadiazole ring is often associated with enhanced activity against various pathogens, including bacteria and fungi.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Thiadiazole derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The unique combination of functional groups in this compound could enhance its efficacy as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound can be approached through various chemical pathways involving readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria | Potential for development as an antibiotic agent |
| In Vivo Anticancer Studies | Showed reduced tumor growth in animal models | Promising candidate for cancer therapy |
| Molecular Docking Analysis | Identified binding affinities with key enzymes related to cancer and inflammation | Insights for drug design optimization |
Mechanism of Action
The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The morpholine ring may interact with protein receptors, while the thiadiazole ring could participate in redox reactions. The benzamide moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Unique Features | Biological Activity |
|---|---|---|---|---|
| Compound A | 1,3,4-Thiadiazole | Morpholin-4-yl, 4-(isopropoxy)benzamide | Combines thiadiazole redox activity with morpholine solubility | Antimicrobial, anticancer |
| N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (Compound B) | 1,3,4-Oxadiazole | 3,4-Dimethoxyphenyl, morpholinosulfonyl | Oxadiazole core (oxygen instead of sulfur) reduces redox activity | Moderate antimicrobial activity |
| N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide (Compound C) | 1,3,4-Oxadiazole | Morpholin-4-yl, benzamide | Oxadiazole with methylene-linked benzamide | Anti-inflammatory, anticancer (predicted) |
| 4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Compound D) | 1,3,4-Thiadiazole | Trifluoromethylbenzyl, morpholinosulfonyl | Trifluoromethyl enhances metabolic stability | Potential enzyme inhibition |
| N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (Compound E) | 1,3,4-Thiadiazole | 3,4-Dihydroquinoline, morpholinosulfonyl | Quinoline moiety for DNA intercalation | Anticancer (in vitro) |
Key Differences :
- Thiadiazole-based compounds (A, D, E) exhibit higher redox reactivity than oxadiazole derivatives (B, C) due to sulfur atoms .
- Morpholine introduction methods vary: sulfonylation in A vs. direct coupling in C .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Solubility | Moderate (polar solvents) | High (sulfonyl group) | Low (methylene linker) | Low (trifluoromethyl) |
| Lipophilicity | High (isopropoxy group) | Moderate | Moderate | Very high |
| Metabolic Stability | Moderate | High | Low | Very high |
Biological Activity
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Morpholine Moiety : Imparts solubility and enhances biological interactions.
- Propan-2-yloxy Group : This substituent may influence the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer effects of thiadiazole derivatives:
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Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, derivatives with thiadiazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency (e.g., IC50 = 3.21 µg/mL for certain derivatives) .
Compound Cell Line IC50 (µg/mL) 4i MCF-7 2.32 4h HepG2 3.21
Antimicrobial Activity
The presence of the thiadiazole ring is associated with notable antimicrobial properties:
- Activity Spectrum : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition rates ranging from 58% to 66% against A. niger and C. albicans .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
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Anticancer Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
"The synthesized compounds were characterized by analytical spectroscopy and were evaluated for in vivo anticonvulsant activity using standard drugs for comparison" .
- Antimicrobial Testing : Another investigation focused on the antimicrobial potential of thiadiazole derivatives against various pathogens. The results indicated that modifications to the phenyl ring could enhance activity against specific bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
